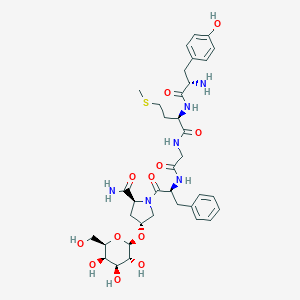

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

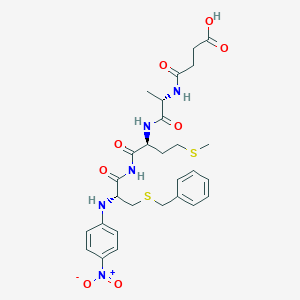

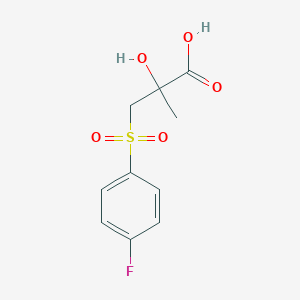

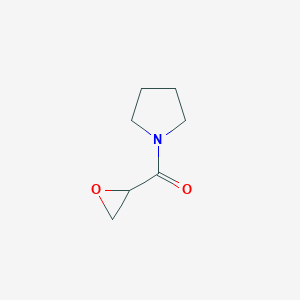

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide (SAMBA) is a peptide substrate used in biochemical research to study the activity of proteases. SAMBA is a synthetic peptide that mimics the natural substrate of proteases, allowing researchers to study the activity of these enzymes in vitro. We will also list future directions for research on SAMBA.

Wirkmechanismus

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is a fluorogenic substrate, meaning that it emits fluorescence when cleaved by a protease. The fluorescence can be measured using a fluorometer, allowing researchers to monitor the activity of proteases in real-time. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is cleaved by a wide range of proteases, including trypsin, chymotrypsin, and elastase. The cleavage of N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide by a protease releases a 4-nitroaniline molecule, which emits fluorescence when excited by light.

Biochemical and physiological effects:

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide has no direct biochemical or physiological effects on cells or organisms. It is used solely as a tool for studying the activity of proteases in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide has several advantages for lab experiments. It is a synthetic peptide, meaning that its composition is well-defined and consistent. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is also a fluorogenic substrate, allowing researchers to monitor the activity of proteases in real-time. However, N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide has some limitations. It is not a natural substrate of proteases, meaning that its activity may not accurately reflect the activity of proteases in vivo. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is also relatively expensive compared to other peptide substrates.

Zukünftige Richtungen

There are several future directions for research on N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide. One area of research is the development of new N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide-like substrates that better mimic the natural substrates of proteases. Another area of research is the use of N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide in drug discovery. Proteases are involved in many diseases, including cancer and Alzheimer's disease, and drugs that target proteases could have therapeutic potential. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide could be used to screen potential protease inhibitors for drug discovery. Finally, N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide could be used to study the activity of proteases in vivo, potentially leading to new insights into the role of proteases in disease.

Synthesemethoden

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. The peptide is assembled on a resin using a stepwise process, and the Fmoc groups are removed by treatment with piperidine. The peptide is then cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.

Wissenschaftliche Forschungsanwendungen

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is used as a substrate for proteases in biochemical research. Proteases are enzymes that cleave peptide bonds in proteins and peptides, and they play a crucial role in many biological processes, including digestion, blood clotting, and immune defense. N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide is used to study the activity of proteases in vitro, allowing researchers to better understand the mechanisms of these enzymes and develop new drugs that target them.

Eigenschaften

CAS-Nummer |

117823-37-7 |

|---|---|

Produktname |

N-Succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide |

Molekularformel |

C28H35N5O8S2 |

Molekulargewicht |

633.7 g/mol |

IUPAC-Name |

4-[[(2S)-1-[[(2S)-1-[[(2R)-3-benzylsulfanyl-2-(4-nitroanilino)propanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C28H35N5O8S2/c1-18(29-24(34)12-13-25(35)36)26(37)31-22(14-15-42-2)27(38)32-28(39)23(17-43-16-19-6-4-3-5-7-19)30-20-8-10-21(11-9-20)33(40)41/h3-11,18,22-23,30H,12-17H2,1-2H3,(H,29,34)(H,31,37)(H,35,36)(H,32,38,39)/t18-,22-,23-/m0/s1 |

InChI-Schlüssel |

ZXTNGMVBXFPSKT-TZYHBYERSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)NC(=O)[C@H](CSCC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

SMILES |

CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CSCC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Kanonische SMILES |

CC(C(=O)NC(CCSC)C(=O)NC(=O)C(CSCC1=CC=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Andere CAS-Nummern |

117823-37-7 |

Synonyme |

N-succinyl-alanyl-methionyl-S-benzylcysteine-4-nitroanilide SAMBN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)

![1-[2-Hydroxy-3-(isopropylamino)propoxy]naphthalene-2-ol](/img/structure/B56883.png)